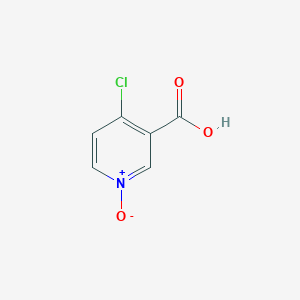
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by oxidation and carboxylation reactions. One common method involves the chlorination of pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride, followed by oxidation with hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include inhibition of key metabolic processes or signaling pathways .
類似化合物との比較
Similar Compounds
4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid group.
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
1074-93-7 |
|---|---|
分子式 |
C6H4ClNO3 |
分子量 |
173.55 g/mol |
IUPAC名 |
4-chloro-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-2-8(11)3-4(5)6(9)10/h1-3H,(H,9,10) |
InChIキー |
MKPSHFOVHWEBJY-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=CC(=C1Cl)C(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
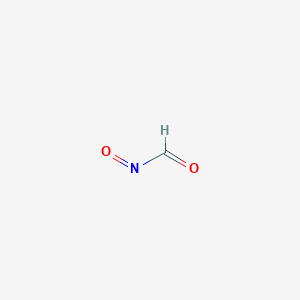

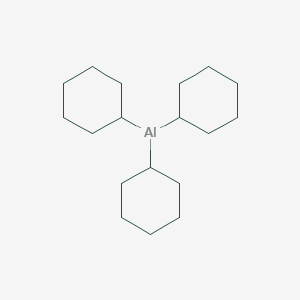
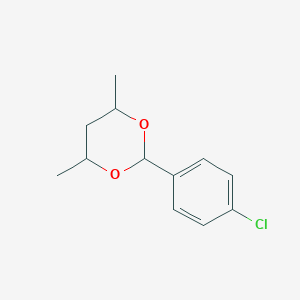

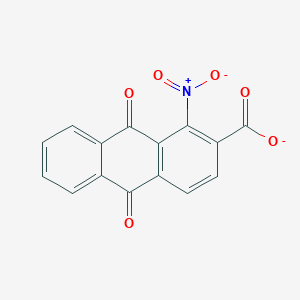
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
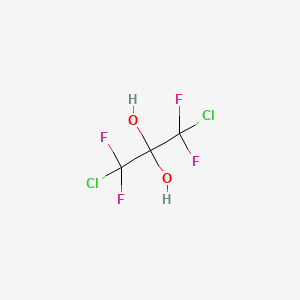


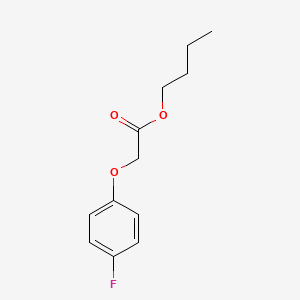

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
